8,8''-Bibaicalein

Alzheimer's Disease Gamma-Secretase Inhibition Amyloid Beta Modulation

Alzheimer's researchers often struggle to modulate Aβ42 independently of Aβ40, limiting mechanistic dissection of amyloid pathology. 8,8''-Bibaicalein (CAS 135309-02-3) addresses this gap as a high-potency, selective γ-secretase inhibitor. • Aβ42 production inhibited with IC50 = 1.4 nM; ~10-fold selectivity over Aβ40 - ideal for isoform-specific APP processing studies. • Antiviral probe: inhibits HAdV-3 replication (IC50 = 23 μM) with favorable safety margin (LC50 = 865 μM). • Authenticated biflavonoid reference standard (≥98% HPLC) for Scutellaria phytochemical QC via HPLC, LC-MS, and NMR. Supplied as yellow powder; shipped under blue ice. For R&D use only.

Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
CAS No. 135309-02-3
Cat. No. B3027627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8''-Bibaicalein
CAS135309-02-3
Molecular FormulaC30H18O10
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)C4=C5C(=C(C(=C4O)O)O)C(=O)C=C(O5)C6=CC=CC=C6)O)O)O
InChIInChI=1S/C30H18O10/c31-15-11-17(13-7-3-1-4-8-13)39-29-19(15)23(33)27(37)25(35)21(29)22-26(36)28(38)24(34)20-16(32)12-18(40-30(20)22)14-9-5-2-6-10-14/h1-12,33-38H
InChIKeyNRYPLIKKTVVLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,8''-Bibaicalein Overview


8,8''-Bibaicalein (CAS 135309-02-3) is a naturally occurring biflavonoid, classified as a dimeric flavone composed of two baicalein monomeric units linked via an 8,8''-carbon-carbon bond . This compound is found in *Scutellaria* species, including *S. baicalensis* and *S. alpina* . Structurally, it is a 5,5',6,6',7,7'-hexahydroxy-2,2'-diphenyl-4H,4'H-[8,8'-bichromene]-4,4'-dione, with a molecular weight of 538.46 g/mol . As a member of the biflavonoid class, it possesses a higher molecular weight and distinct topological polar surface area compared to its monomeric analog, baicalein, which influences its solubility and interaction with biological targets .

Gamma-secretase inhibition & APP processing pathway studies
Aβ42/Aβ40 isoform selectivity research
Antiviral screening in adenovirus models
Biflavonoid reference standard for Scutellaria phenolics

8,8''-Bibaicalein vs Baicalein: Key Differences


Substituting 8,8''-Bibaicalein with its monomeric analog, baicalein, or other structurally similar flavonoids is scientifically invalid due to fundamental differences in molecular architecture and resultant biological activity. As a biflavonoid, 8,8''-Bibaicalein possesses a unique dimeric structure that significantly alters its target binding profile, solubility characteristics, and pharmacokinetic behavior relative to monomeric flavonoids . For example, the dimerization of the flavone scaffold in 8,8''-Bibaicalein results in a larger molecular surface area and a different hydrogen-bonding network, which directly impacts its interaction with specific enzymes like gamma-secretase [1]. Furthermore, procurement of a generic 'baicalein derivative' or an undefined plant extract containing a mixture of flavonoids cannot guarantee the presence or purity of this specific dimer. Assays that rely on the unique properties of 8,8''-Bibaicalein will yield non-comparable or negative results if a substitute is used. The quantitative evidence below demonstrates specific, measurable differences that preclude any simple interchange.

Monomeric baicalein cannot replicate dimer binding
The dimeric scaffold creates a larger binding surface and distinct hydrogen-bonding network; gamma-secretase inhibition results may not transfer from the monomer.
Undefined plant extracts do not guarantee dimer content
Generic flavonoid mixtures lack lot-to-lot control of 8,8''-bibaicalein purity, making assay reproducibility and target-engagement interpretation unreliable.

8,8''-Bibaicalein Evidence Guide


Gamma-Secretase Inhibition of Aβ Production

8,8''-Bibaicalein demonstrates potent inhibition of gamma-secretase-mediated amyloid beta (Aβ) production. In a cell-based assay using HEK293 cells transfected with human APPSOW and APPLON, the compound inhibited Aβ42 production with an IC50 of 1.40 nM and Aβ40 production with an IC50 of 14 nM after a 5-hour incubation [1]. This is a direct measure of its ability to modulate a key enzymatic complex implicated in Alzheimer's disease pathology.

Aβ42 Inhibition (IC50)
Direct head-to-head comparison
1.40 nM vs Semagacestat 10.9 nM
Supports APP processing assay context
Reported 7.8‑fold lower IC50 in HEK293/APPSW/APPLON assay
Alzheimer's Disease Gamma-Secretase Inhibition Amyloid Beta Modulation

Selective Aβ42 Inhibition over Aβ40

8,8''-Bibaicalein exhibits a significant selectivity profile within the gamma-secretase complex. In the same HEK293 cell assay, it inhibits Aβ42 production (IC50 = 1.40 nM) with 10-fold greater potency than Aβ40 production (IC50 = 14 nM) [1]. This isoform-specific modulation is a key differentiator from broad-spectrum gamma-secretase inhibitors that may non-selectively block all cleavage products.

Aβ42 vs Aβ40 Selectivity
Direct head-to-head comparison
Aβ40/Aβ42 IC50 ratio = 10
Isoform-selectivity assay context
10‑fold preference for Aβ42 over Aβ40 in same cell model
Alzheimer's Disease Gamma-Secretase Modulation Amyloid Beta Isoforms

Antiviral Activity Against Adenovirus HAdV-3

8,8''-Bibaicalein demonstrates antiviral activity against human adenovirus type 3 (HAdV-3). In A549 lung carcinoma cells, the compound inhibited viral replication with an IC50 of 23 μM, while exhibiting a favorable selectivity index with an LC50 (cytotoxicity) of 865 μM .

Antiviral HAdV‑3 Activity
Cross‑study comparable; data to verify
IC50 23 µM, LC50 865 µM (selectivity index 37.6)
Supports adenovirus screening studies
A549 cell model; low cytotoxicity context requires validation
Antiviral Research Adenovirus Viral Replication Inhibition

Biflavonoid vs Monomeric Flavonoid Properties

As a biflavonoid, 8,8''-Bibaicalein possesses a molecular weight (538.46 g/mol) and topological polar surface area (TPSA) that are approximately double that of its monomeric counterpart, baicalein (270.24 g/mol) . This fundamental difference in molecular size and polarity profoundly impacts its solubility, membrane permeability, and target binding kinetics.

Biflavonoid Molecular Properties
Class‑level inference
MW 538.46 g/mol, TPSA ~170 Ų (monomer: 270.24, ~90)
Supports biflavonoid reference standard selection
In silico predictions; experimental validation pending
Structural Biology Natural Product Chemistry Biflavonoid Pharmacology

8,8''-Bibaicalein Applications


Alzheimer's Research: Gamma-Secretase Modulation

This scenario directly leverages the compound's potent and selective inhibition of gamma-secretase-mediated Aβ42 production [1]. Researchers studying APP processing or developing novel Alzheimer's therapeutics can use 8,8''-Bibaicalein as a high-potency tool compound (IC50 = 1.4 nM) to investigate the effects of modulating Aβ42 levels independently of Aβ40. Its 10-fold selectivity for Aβ42 over Aβ40 makes it a valuable probe for dissecting the differential roles of these amyloid beta isoforms in disease pathology.

Antiviral Discovery: Adenovirus Inhibition

Based on its demonstrated inhibition of HAdV-3 replication in A549 cells with an IC50 of 23 μM and a high LC50 (865 μM), 8,8''-Bibaicalein is a suitable starting point for antiviral drug discovery programs targeting adenoviruses [1]. Its favorable selectivity index suggests low cellular toxicity, making it a practical candidate for follow-up structure-activity relationship (SAR) studies aimed at improving potency while maintaining safety.

Analytical Reference Standard for Biflavonoids

As a well-characterized biflavonoid, 8,8''-Bibaicalein serves as an essential analytical reference standard for the quality control, authentication, and phytochemical profiling of *Scutellaria* species and other flavonoid-containing botanicals [1]. Its unique structure and mass allow for its unambiguous identification and quantification using HPLC, LC-MS, and NMR techniques, which is critical for ensuring batch-to-batch consistency in natural product research and for the standardization of herbal preparations.

Comparative Pharmacology: Dimeric vs Monomeric Flavonoids

8,8''-Bibaicalein is an ideal compound for head-to-head comparative studies with its monomer, baicalein, to elucidate the impact of dimerization on flavonoid pharmacology [1]. Due to its approximately two-fold larger molecular weight and TPSA, it will exhibit different pharmacokinetic and target-binding properties. These studies are essential for understanding the structure-activity relationships (SAR) that govern the bioactivity of this important class of natural products.

Application
Selection Property
Validation Focus
Gamma‑secretase modulation studies
Aβ42/Aβ40 selectivity profile
APP processing pathway endpoints
Adenovirus antiviral screening
Cytotoxicity window in host cells
Viral replication inhibition endpoints
Biflavonoid analytical reference
Structural identity & purity markers
HPLC, LC‑MS, NMR profiling
Dimer‑monomer SAR comparison
Molecular size & polarity parameters
Target binding & PK profile assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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